2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
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Description
2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C14H19NO5S . It has an average mass of 313.369 Da and a monoisotopic mass of 313.098389 Da . This compound is used in scientific research and has diverse applications, ranging from drug development to material synthesis, due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a methoxy group at the 2-position and a sulfonyl group at the 5-position. The sulfonyl group is further substituted with a 4-methylpiperidin-1-yl group .Mechanism of Action
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like many other benzoic acid derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its site of action .
Properties
IUPAC Name |
2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-5-7-15(8-6-10)21(18,19)11-3-4-13(20-2)12(9-11)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDBKOZZSNCQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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